Sulfadimethoxine
Overview
Description
Sulfadimethoxine is a sulfonamide antibiotic . It is used to treat many infections, including respiratory, urinary tract, enteric, and soft tissue infections . It is most frequently used in veterinary medicine, although it is approved in some countries for use in humans .
Synthesis Analysis
While specific synthesis methods for Sulfadimethoxine were not found in the search results, there are studies that have developed sensitive methods for its detection. For instance, one study designed a high-sensitive detection method for Sulfadimethoxine using a label-free electrochemical immunosensor .
Molecular Structure Analysis
The molecular formula of Sulfadimethoxine is C12H14N4O4S . It has an average mass of 310.329 Da and a monoisotopic mass of 310.073578 Da .
Chemical Reactions Analysis
While specific chemical reactions involving Sulfadimethoxine were not found in the search results, there are studies that have developed methods for its detection. For instance, one study used an AuNPs/Ag-GO-Nf-based electrochemical immunosensor for its detection .
Physical And Chemical Properties Analysis
Sulfadimethoxine has a molecular formula of C12H14N4O4S and a molecular weight of 310.33 . More detailed physical and chemical properties were not found in the search results.
Scientific Research Applications
Environmental Fate and Photodegradation
One study investigated the photochemical fate of Sulfadimethoxine in aquaculture waters , revealing that SDM undergoes photochemical degradation influenced by the composition of dissolved organic matter (DOM). This degradation varies significantly across different water bodies, with eutrophic water bodies facilitating rapid SDM phototransformation. The study's findings contribute to understanding the environmental persistence of SDM in aquaculture settings (Guerard, Chin, Mash, & Hadad, 2009).
Soil Remediation and Biodegradation
Another area of research highlights the removal of SDM in soil mediated by extracellular oxidoreductases . This study shows that enzymes commonly found in natural soil can significantly reduce the extractable fraction of SDM from the soil, pointing towards potential methods for mitigating SDM contamination in agricultural lands. The transformation of SDM in soil impacts its mobility and potential effects on terrestrial and aquatic ecosystems (Singh, Sidhu, Zhang, & Huang, 2015).
Aquatic Toxicity and Ecological Risk
Further research into the aquatic toxicity of SDM and its potential ecological risks in Korea identified that while SDM poses a risk to aquatic life, understanding its effects requires comprehensive ecological risk assessments. This study, along with others on pharmaceuticals' environmental impact, stresses the need for continuous monitoring and evaluation of pharmaceutical contaminants in aquatic environments (Kim, Choi, Jung, Park, Kim, & Park, 2007).
Analytical Detection in Environmental Samples
Lastly, the development of new and low-cost analytical techniques for SDM detection in aquaculture waters has been reported. This study presents a potentiometric device using a PVC membrane selective to SDM, showcasing a simple and cost-effective method for monitoring SDM levels in the environment. Such advancements are crucial for controlling the release of pharmaceuticals like SDM and preventing bacterial resistance due to environmental exposure (Almeida, Montenegro, & Sales, 2013).
Safety And Hazards
Sulfadimethoxine may cause skin irritation, allergic skin reaction, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Protective equipment such as gloves, protective clothing, eye protection, and face protection should be worn when handling Sulfadimethoxine .
Future Directions
properties
IUPAC Name |
4-amino-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S/c1-19-11-7-10(14-12(15-11)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZORFUFYDOWNEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023607 | |
Record name | Sulfadimethoxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Sulfadimethoxine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015621 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Sulfadimethoxine | |
CAS RN |
122-11-2 | |
Record name | Sulfadimethoxine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfadimethoxine [USP:INN:BAN:JAN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122112 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfadimethoxine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06150 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | sulfadimethoxine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757860 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sulfadimethoxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sulfadimethoxine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.113 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULFADIMETHOXINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30CPC5LDEX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Sulfadimethoxine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015621 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.